5-Phenyl-1,3-oxazole-4-carboxamide

Catalog No.
S6624059
CAS No.
254749-37-6
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-1,3-oxazole-4-carboxamide

CAS Number

254749-37-6

Product Name

5-Phenyl-1,3-oxazole-4-carboxamide

IUPAC Name

5-phenyl-1,3-oxazole-4-carboxamide

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)

InChI Key

LXONVEYCDHPQSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N

5-Phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound characterized by its oxazole ring structure, which consists of a five-membered aromatic ring containing nitrogen and oxygen atoms. The compound features a phenyl group attached to the 5-position of the oxazole ring and a carboxamide functional group at the 4-position. This unique structure imparts specific chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form oxazole ketones using oxidants such as 4-Methoxy-TEMPO .
  • Reduction: Reduction reactions can convert the carboxamide group into an amine, typically using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Substitution Reactions: The carboxamide group can participate in nucleophilic substitution reactions under basic conditions, allowing for further functionalization of the compound .

The biological activity of 5-Phenyl-1,3-oxazole-4-carboxamide has been explored in various studies. It has shown potential as an enzyme inhibitor and receptor modulator, with investigations indicating its possible antimicrobial, anticancer, and anti-inflammatory properties . The compound's mechanism of action may involve binding to specific molecular targets, thereby modulating their activity and influencing various metabolic pathways .

Several synthesis methods have been developed for 5-Phenyl-1,3-oxazole-4-carboxamide:

  • Direct Synthesis from Precursors: One common method involves the reaction of phenylacetic acid derivatives with isocyanates or amidines to form the desired oxazole structure. This approach typically requires controlled conditions to ensure high yield and purity .
  • Multi-Step Synthetic Strategies: Advanced synthetic routes may involve multiple steps, including cyclization reactions and functional group transformations. For instance, starting materials such as substituted phenyl compounds can undergo cyclodehydration to form the oxazole ring .
  • Industrial Production: In industrial settings, batch or continuous flow processes are employed to enhance yield and efficiency while minimizing waste. Automated reactors may be utilized to optimize reaction conditions .

5-Phenyl-1,3-oxazole-4-carboxamide has several applications across different fields:

  • Medicinal Chemistry: The compound is being investigated for its potential therapeutic effects against various diseases due to its biological activities.
  • Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
  • Material Science: The compound may be utilized in developing new materials with specific chemical properties .

Studies on interaction mechanisms reveal that 5-Phenyl-1,3-oxazole-4-carboxamide can bind to enzymes or receptors, modulating their activities through competitive inhibition or allosteric modulation. Such interactions are crucial for understanding its potential therapeutic applications and guiding further research into its pharmacological profiles .

Several compounds share structural similarities with 5-Phenyl-1,3-oxazole-4-carboxamide:

Compound NameStructureUnique Features
N-(Cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamideStructureContains a cyanomethyl group enhancing reactivity
N-(Cyanomethyl)-2-methyl-5-phenyl-1,2-oxazole-4-carboxamideStructureDifferent substitution pattern on the oxazole ring
N-(Cyanomethyl)-3-methyl-4-phenyl-1,2-oxazole-5-carboxamideStructureVariation in position of functional groups

Uniqueness

The uniqueness of 5-Phenyl-1,3-oxazole-4-carboxamide lies in its specific substitution pattern on the oxazole ring and the presence of the phenyl group at position five. This structure imparts distinct chemical reactivity and biological properties compared to similar compounds. Its ability to undergo various chemical transformations while maintaining stability makes it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.058577502 g/mol

Monoisotopic Mass

188.058577502 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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